Deuteroheme

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

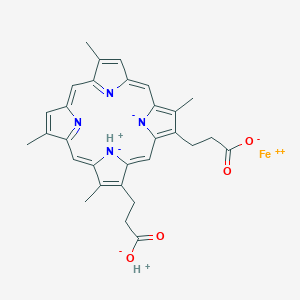

Deuteroheme, also known as this compound, is a useful research compound. Its molecular formula is C30H28FeN4O4 and its molecular weight is 564.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Deuteroporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Research Applications

Deuteroheme is extensively used in biochemical studies to understand heme-related processes and enzyme mechanisms. Its isotopic labeling with deuterium allows researchers to track molecular interactions and transformations more effectively.

Enzyme Mechanism Studies

- Ferrochelatase Activity : this compound is used to investigate the activity of ferrochelatase, an enzyme that catalyzes the insertion of iron into protoporphyrin IX to form heme. Studies show that the specific activity of ferrochelatase varies with pH and this compound concentration, providing insights into enzyme kinetics and substrate interactions .

- Hemopexin Interactions : Research has demonstrated that this compound interacts with rabbit hemopexin, a protein involved in heme transport. The pH dependence of this interaction reveals critical information about heme binding dynamics under physiological conditions .

Catalytic Applications

This compound's unique structure makes it a valuable component in catalytic processes, particularly in biocatalysis.

Coproheme Decarboxylase Engineering

- Coproheme Decarboxylase (ChdC) : Recent studies have engineered ChdC to produce stereospecific intermediates from coproheme, leading to the generation of this compound derivatives such as 2-monovinyl-4-monopropionyl this compound. This process highlights the potential for using this compound in the synthesis of complex organic molecules .

Anaerobic Heme Degradation

- Anaerobilin Production : this compound is involved in the anaerobic degradation pathways where it is converted into anaerobilin by specific enzymes like ChuW. This process not only recycles iron but also produces reactive tetrapyrroles that have implications in microbial metabolism .

Therapeutic Applications

The potential therapeutic applications of this compound are being explored, particularly in drug development and disease treatment.

Antioxidant Properties

- Reactive Oxygen Species (ROS) Scavenging : this compound exhibits antioxidant properties, which may be harnessed for therapeutic interventions against oxidative stress-related diseases. Its ability to modulate ROS levels can be crucial in conditions such as neurodegeneration and cardiovascular diseases.

Drug Delivery Systems

- Nanocarrier Development : Research indicates that this compound can be incorporated into nanocarriers for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects.

Data Tables

Case Studies

-

Ferrochelatase Activity Study :

- Researchers investigated the specific activity of ferrochelatase using varying concentrations of this compound at different pH levels. The results indicated optimal conditions for enzyme activity, contributing to a better understanding of heme biosynthesis.

-

Coproheme Decarboxylase Engineering :

- A study focused on engineering ChdC to enhance the production of specific this compound derivatives. The engineered enzymes showed improved efficiency, paving the way for industrial applications in porphyrin synthesis.

Analyse Des Réactions Chimiques

Reaction Pathway:

-

First Decarboxylation :

-

Substrate : Coproheme (iron coproporphyrin III)

-

Oxidant : Hydrogen peroxide (H₂O₂)

-

Mechanism :

-

-

Second Decarboxylation :

Key Kinetic Data:

| Reaction Step | Rate Constant (kₐₚₚ) | Conditions | Source |

|---|---|---|---|

| Compound I formation (MMD) | 1.1 × 10⁴ M⁻¹ s⁻¹ | 25°C, pH 7.0 (Y135A variant) | |

| MMD → Heme b | 6 × 10³ M⁻¹ s⁻¹ | 25°C, pH 7.0 (wild-type) |

Redox Reactivity and Intermediate Stability

MMD exhibits redox activity similar to coproheme but with altered kinetics due to structural differences:

-

Active Site Interactions : The H-bonding network involving H118 and W93/W157 gates MMD reorientation, slowing the second decarboxylation step .

-

Spectroscopic Evidence :

Catalytic Role of Key Residues

-

H118 : Acts as a distal base for H₂O₂ activation. Mutation to phenylalanine (H118F) traps MMD, enabling its enzymatic production .

-

Y135 : Essential for radical propagation. Y135A variant abolishes decarboxylation but permits Compound I observation .

Synthetic and Analytical Methods

-

MMD Production :

Comparative Reaction Dynamics

Structural Insights from X-Ray Crystallography

Propriétés

Numéro CAS |

18922-88-8 |

|---|---|

Formule moléculaire |

C30H28FeN4O4 |

Poids moléculaire |

564.4 g/mol |

Nom IUPAC |

3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |

InChI |

InChI=1S/C30H30N4O4.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);/q;+2/p-2 |

Clé InChI |

QQYZTXBVPVYDJC-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Fe+2] |

SMILES canonique |

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Fe+2] |

Key on ui other cas no. |

65238-89-3 |

Synonymes |

deuteroheme |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.